
2-Cyanoprop-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoprop-2-en-1-yl acetate is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a prop-2-en-1-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoprop-2-en-1-yl acetate typically involves the reaction of hydrocyanic acid with acrolein in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH2=CHCHO + HCN → CH2=CHCH(CN)OH} ] The intermediate product, 2-cyano-2-propen-1-ol, is then acetylated using acetic anhydride to yield this compound: [ \text{CH2=CHCH(CN)OH + (CH3CO)2O → CH2=CHCH(CN)OCOCH3 + CH3COOH} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or acids.
Reduction: The compound can be reduced to form 2-cyano-2-propen-1-ol or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or ethers.
Aplicaciones Científicas De Investigación
2-Cyanoprop-2-en-1-yl acetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers through radical polymerization techniques.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Cyanoprop-2-en-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group (–CN) and acetate group (–OCOCH3) provide sites for chemical reactions. The compound can participate in addition, substitution, and polymerization reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
2-Cyanoprop-2-yl 4-cyanodithiobenzoate: Used as a RAFT agent in controlled radical polymerization.
2-Cyanoprop-2-yl 1-dithionaphthalate: Utilized in photo-induced controlled radical polymerization.
Uniqueness: 2-Cyanoprop-2-en-1-yl acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including polymer chemistry and organic synthesis.
Propiedades
Número CAS |
800366-89-6 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h1,4H2,2H3 |
Clave InChI |
PBFLNNAACRDTIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)
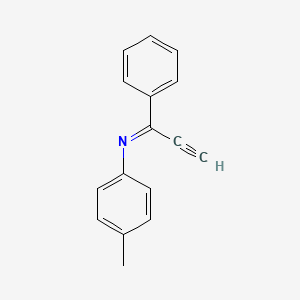
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
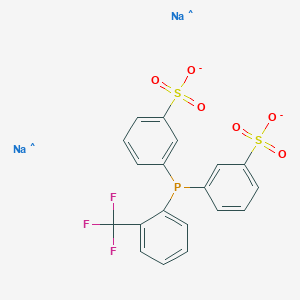
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
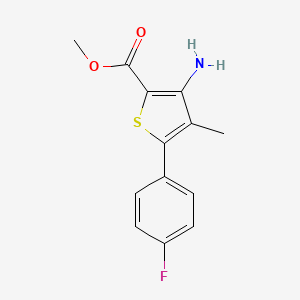
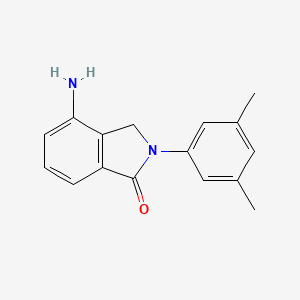
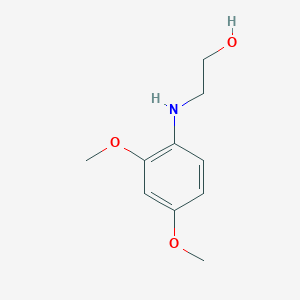

![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
